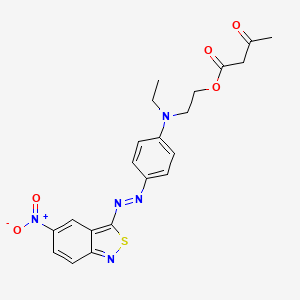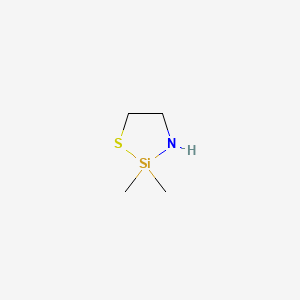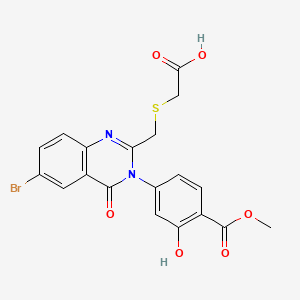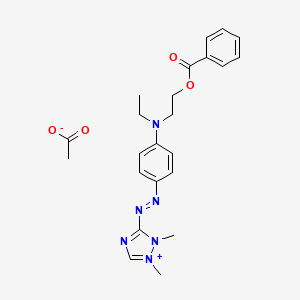
3(Or5)-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,2(or1,4)-dimethyl-1H-1,2,4-triazolium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(Or5)-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,2(or1,4)-dimethyl-1H-1,2,4-triazolium acetate is a complex organic compound with a unique structure that includes a triazolium ring, azo linkage, and benzoyloxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(Or5)-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,2(or1,4)-dimethyl-1H-1,2,4-triazolium acetate involves multiple steps. The initial step typically includes the formation of the triazolium ring, followed by the introduction of the azo linkage and the benzoyloxyethyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3(Or5)-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,2(or1,4)-dimethyl-1H-1,2,4-triazolium acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the cleavage of the azo linkage, resulting in the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce amines.
Scientific Research Applications
3(Or5)-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,2(or1,4)-dimethyl-1H-1,2,4-triazolium acetate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound can be used in biological assays to study enzyme interactions and cellular processes.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3(Or5)-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,2(or1,4)-dimethyl-1H-1,2,4-triazolium acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolium-based compounds and azo compounds with different substituents. Examples include:
- 1,2,4-Triazolium derivatives
- Azo compounds with different alkyl or aryl groups
Uniqueness
The uniqueness of 3(Or5)-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,2(or1,4)-dimethyl-1H-1,2,4-triazolium acetate lies in its specific structure, which combines a triazolium ring, azo linkage, and benzoyloxyethyl group. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
84041-83-8 |
|---|---|
Molecular Formula |
C23H28N6O4 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-[4-[(1,2-dimethyl-1,2,4-triazol-1-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;acetate |
InChI |
InChI=1S/C21H25N6O2.C2H4O2/c1-4-27(14-15-29-20(28)17-8-6-5-7-9-17)19-12-10-18(11-13-19)23-24-21-22-16-25(2)26(21)3;1-2(3)4/h5-13,16H,4,14-15H2,1-3H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
YJKWABNADHTKGE-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CCOC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NC=[N+](N3C)C.CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


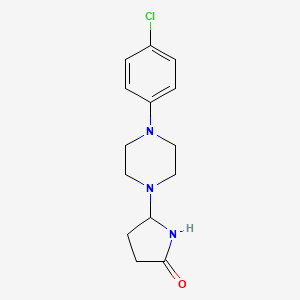

![9-phenyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12702418.png)
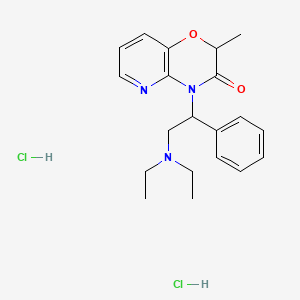
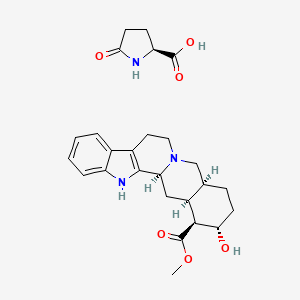

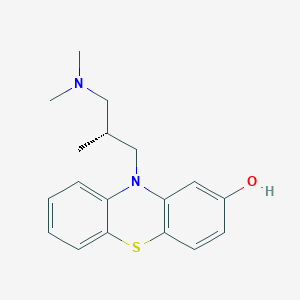
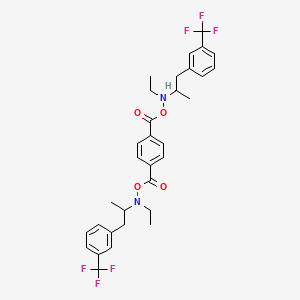
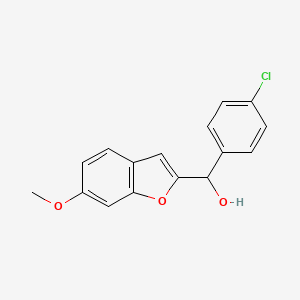
![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-5-ethylsulfanyl-2,3-dimethoxybenzamide;oxalic acid](/img/structure/B12702477.png)
